![molecular formula C20H23NO8 B051937 2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine CAS No. 118060-27-8](/img/structure/B51937.png)
2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a useful research compound. Its molecular formula is C20H23NO8 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine (CAS No. 118060-27-8) is a complex organic compound characterized by its molecular formula C20H23NO8 and a molecular weight of 405.4 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Study by Ostrovskii et al. (2016) : This study explored derivatives of dibenzo-18-crown-6 and reported their effectiveness against various bacterial strains. The introduction of nitro groups in similar structures often enhances antimicrobial efficacy due to their ability to disrupt bacterial cell membranes.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines:
- In Vitro Studies : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. These findings indicate potential as a chemotherapeutic agent.
Coordination Chemistry and Metal Complexation
The ability of this compound to form complexes with transition metals has been extensively studied:
- Kotlyar et al. (2005) : This research highlighted the coordination capabilities of the compound with potassium chlorochromate. Such complexes may exhibit enhanced biological activity or novel properties beneficial for drug development.
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | Ostrovskii et al., 2016 |
Cytotoxicity | Induces apoptosis in cancer cell lines | Preliminary in vitro studies |
Metal Complexation | Forms complexes with transition metals | Kotlyar et al., 2005 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli . The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting promising potential for further development.
Propriétés
IUPAC Name |
11-nitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c22-21(23)16-5-6-19-20(15-16)29-14-10-25-8-12-27-18-4-2-1-3-17(18)26-11-7-24-9-13-28-19/h1-6,15H,7-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLUPZYAROEJNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=CC=CC=C3OCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342949 |
Source
|
Record name | 2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118060-27-8 |
Source
|
Record name | 2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.